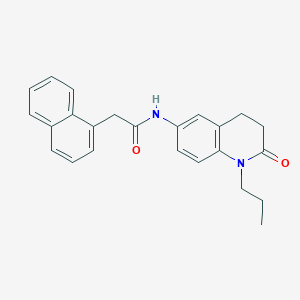
N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide is a fascinating organic compound with a unique chemical structure. Its various functional groups, including an amino group, nitro group, and alkyne group, make it a compound of interest in synthetic organic chemistry and pharmaceutical research. The structure of the compound suggests potential bioactivity, making it a promising candidate for drug development and other scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide typically involves several key steps:
Formation of the Pyrimidine Ring: This is usually achieved through a Biginelli reaction, involving the condensation of an aldehyde, urea, and an α-keto ester.
Thioalkylation: The pyrimidine ring is then modified by introducing the prop-2-yn-1-ylthio group, typically through nucleophilic substitution.
Amidation: The final step involves the formation of the benzamide structure via an amidation reaction, where 2-methyl-3-nitrobenzoic acid reacts with the intermediate pyrimidine derivative.
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Optimization of Reaction Temperature and Time: Ensuring the reactions occur efficiently without unwanted side reactions.
Use of Catalysts: Employing catalysts to increase reaction rates and improve yield.
Purification Processes: Implementing crystallization, distillation, or chromatographic techniques to isolate the pure product.
化学反应分析
Types of Reactions: The compound N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group under strong oxidizing conditions.
Reduction: Reduction of the nitro group to an amino group.
Substitution Reactions: The alkyne group can participate in nucleophilic or electrophilic substitution reactions.
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acids can facilitate substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields nitro derivatives, reduction leads to amino derivatives, and substitution reactions can introduce a variety of functional groups.
科学研究应用
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. It can be used as a precursor in organic synthesis and in the design of new catalysts or reaction intermediates.
Biology and Medicine: In biology and medicine, N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide has potential as a pharmacophore. Its unique structure allows it to interact with biological targets, possibly serving as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery.
Industry: Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and specialty chemicals. Its ability to undergo various chemical transformations makes it versatile for industrial applications.
作用机制
The mechanism of action of N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-ylthio group may enable binding to active sites, while the amino and nitro groups can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
相似化合物的比较
N-(4-amino-6-oxo-2-(prop-2-yn-1-ylthio)-1,6-dihydropyrimidin-5-yl)-2-methyl-3-nitrobenzamide can be compared with similar compounds based on its functional groups and structure:
Similar Compounds: Compounds like 4-amino-6-oxo-2-(prop-2-yn-1-ylthio)pyrimidine and 2-methyl-3-nitrobenzoic acid derivatives share structural similarities.
Uniqueness: This compound's uniqueness lies in the combination of its functional groups, allowing it to participate in a broader range of chemical reactions and interactions with biological targets compared to its analogs.
属性
IUPAC Name |
N-(4-amino-6-oxo-2-prop-2-ynylsulfanyl-1H-pyrimidin-5-yl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4S/c1-3-7-25-15-18-12(16)11(14(22)19-15)17-13(21)9-5-4-6-10(8(9)2)20(23)24/h1,4-6H,7H2,2H3,(H,17,21)(H3,16,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGKGSFTYVAWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(N=C(NC2=O)SCC#C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-4-(Dimethylamino)-N-[(2-methyl-3-phenylimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2960649.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2960651.png)
![2-methyl-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B2960652.png)

![8-(4-chlorophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2960655.png)
![4-chloro-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2960657.png)

![2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2960663.png)

![4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one](/img/structure/B2960666.png)
![methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2960667.png)

![N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2960669.png)
![3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine](/img/structure/B2960670.png)
